2-(Tert-butoxy)-6-(chloromethyl)pyridine
Description
2-(Tert-butoxy)-6-(chloromethyl)pyridine is a pyridine derivative featuring a tert-butoxy group (-OC(CH₃)₃) at the 2-position and a chloromethyl (-CH₂Cl) group at the 6-position. The tert-butoxy group introduces steric bulk and electron-donating effects, while the chloromethyl group provides a reactive site for nucleophilic substitution or further functionalization. This compound is of interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing ligands or biologically active molecules.
Properties
IUPAC Name |
2-(chloromethyl)-6-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTDOXMYXZBOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of Pyridine Derivatives
A common approach to introduce the chloromethyl group involves chlorination of methyl or hydroxymethyl precursors on the pyridine ring:
- Starting from 2-alkoxy-5-alkoxymethylpyridine derivatives: These compounds serve as precursors for chlorination reactions to yield the chloromethyl group at the 6-position (equivalent to 5-position in some nomenclatures).
- Chlorinating agents: Phosphorus(V) chloride, phosphorus(III) chloride, phosphoryl chloride (phosphorus oxychloride), thionyl chloride, phosgene, acetyl chloride, or benzotrichloride are employed, often in mixtures with phosphorus(V) chloride being preferred.
- Reaction auxiliaries: Tertiary amines such as triethylamine, N,N-dimethylaniline, pyridine, or 4-dimethylaminopyridine are used to facilitate the reaction. Catalytic amounts of formamides (e.g., N,N-dimethylformamide) or metal halides (magnesium chloride, lithium chloride) may also be added to improve yields.
- Solvents: The process can be conducted neat or in the presence of diluents such as aromatic hydrocarbons (benzene, toluene, xylenes), halogenated solvents (dichloromethane, chloroform), or aliphatic solvents (hexane, cyclohexane).
- Temperature: Reaction temperatures range broadly from 0 °C to 200 °C, with optimal ranges between 10 °C and 120 °C depending on the chlorinating agent and substrate.
This method is supported by patents describing the preparation of analogous 2-chloro-5-chloromethyl-pyridine compounds, which share mechanistic and procedural similarities with 2-(tert-butoxy)-6-(chloromethyl)pyridine synthesis.
Introduction of the Tert-butoxy Group
The tert-butoxy substituent at the 2-position is typically introduced via:
- Nucleophilic substitution or protection strategies using tert-butyl alcohol derivatives or tert-butyl esters.
- Use of tert-butyl acetate or tert-butyl bromoacetate in the presence of strong bases such as lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to form tert-butyl protected intermediates.
- Reformatsky reactions: These involve the reaction of zinc dust with tert-butyl bromoacetate or iodoacetate to form Reformatsky reagents, which then condense with suitable pyridine derivatives to introduce the tert-butoxy moiety.
- Protection and deprotection steps: Often, the pyridine ring or side chains are protected with silyl groups or other protecting groups to ensure regioselectivity and prevent side reactions during chloromethylation.
These methods are elaborated in detailed synthetic schemes from patent literature and research articles focused on tert-butyl protected pyridine derivatives.
Representative Preparation Procedure
A typical preparation sequence based on literature and patents includes:
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Formation of 2-tert-butoxy pyridine derivative | Reaction of pyridine with tert-butyl acetate or tert-butyl bromoacetate in presence of LiHMDS or LDA at -78 °C | Introduction of tert-butoxy group at 2-position | Requires low temperature and inert atmosphere |
| 2. Chloromethylation at 6-position | Treatment with phosphorus oxychloride or thionyl chloride in presence of tertiary amines and catalytic formamides | Conversion of hydroxymethyl or methyl group to chloromethyl | Reaction temperature 10-120 °C, choice of solvent critical |
| 3. Workup and purification | Extraction, washing with brine, drying over anhydrous sodium sulfate, silica gel chromatography | Isolation of pure 2-(tert-butoxy)-6-(chloromethyl)pyridine | Yield typically 70-90%, purity >95% |
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Chlorinating agent equivalents | 1-10 mol eq (preferably 1-5) | Excess improves chloromethylation but may cause side reactions |
| Temperature | 0 °C to 200 °C (optimal 10-120 °C) | Lower temp favors selectivity; higher temp accelerates reaction |
| Solvent | Aromatic hydrocarbons, dichloromethane, chloroform | Solvent polarity affects reaction rate and selectivity |
| Reaction time | Several hours (2-24 h) | Longer time increases conversion but may degrade product |
| Catalysts/Auxiliaries | Tertiary amines, formamides, metal halides | Enhance reaction rate and yield |
Research Findings and Challenges
- The chloromethylation step is sensitive to reaction conditions and choice of chlorinating agent; phosphorus oxychloride is often preferred for cleaner reactions.
- Use of tertiary amines and catalytic formamides significantly improves yields and reduces by-products.
- Protection of the pyridine nitrogen and hydroxymethyl groups is crucial to avoid side reactions.
- Some synthetic routes require special equipment (e.g., fermenters for enzymatic steps) which are less practical for large-scale synthesis.
- Safety concerns arise with certain reagents like methoxydiethylborane (pyrophoric) and bromine (toxic gases), prompting development of greener alternatives.
- Recent advances focus on eco-friendly and cost-effective processes using milder reagents and avoiding hazardous intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorination of 2-alkoxy-5-alkoxymethylpyridine | Phosphorus oxychloride, tertiary amines | 10-120 °C, aromatic solvents | 70-90% | High selectivity, scalable | Requires careful control to avoid over-chlorination |
| Reformatsky reaction with tert-butyl bromoacetate | Zinc dust, tert-butyl bromoacetate, THF | 0-65 °C, 24 h | ~65% | Direct tert-butoxy introduction | Moderate yield, long reaction time |
| Enzymatic reduction and protection steps | Microbial fermenters, LiHMDS, silyl protecting groups | Low temp (-78 °C), inert atmosphere | Variable, often low | High stereoselectivity | Complex, costly, special equipment needed |
| Green synthesis via protected hexanoate intermediates | Zinc reagents, chlorinated solvents | 25-40 °C, catalytic TEMPO | >85% | Eco-friendly, cost-effective | Requires multi-step protection/deprotection |
The preparation of 2-(Tert-butoxy)-6-(chloromethyl)pyridine involves multi-step synthetic strategies primarily centered on selective chloromethylation and tert-butoxy group introduction. Chlorinating agents such as phosphorus oxychloride in the presence of tertiary amines and catalytic formamides are widely used for efficient chloromethylation. The tert-butoxy group is introduced via nucleophilic substitution or Reformatsky reactions involving tert-butyl esters. Optimization of solvents, temperature, and catalysts is critical to maximize yield and purity.
While traditional methods offer good yields, recent research emphasizes greener, safer, and more cost-effective processes to facilitate large-scale production. These include avoiding hazardous reagents and employing catalytic systems under mild conditions.
This synthesis area remains active with ongoing improvements aimed at enhancing operational simplicity, environmental compatibility, and economic viability.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-6-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 2-(tert-butoxy)-6-methylpyridine.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 2-(Tert-butoxy)-6-(chloromethyl)pyridine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its structure allows for multiple substitution reactions, making it versatile in creating complex organic molecules.
Reactivity and Mechanism
- The chloromethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butoxy group enhances solubility and stability during reactions, making it a favorable choice for synthetic chemists.
Medicinal Chemistry
Pharmaceutical Development
- This compound has been investigated for its potential as a precursor in the synthesis of biologically active molecules. For instance, derivatives of pyridine are often explored for their antimicrobial and antitumor activities.
Case Study: Antitubercular Agents
- Research has indicated that pyridine derivatives can exhibit significant activity against Mycobacterium tuberculosis. A study focused on synthesizing triazolyl pyridines showed promising results in inhibiting drug-resistant strains of tuberculosis, highlighting the potential of compounds like 2-(tert-butoxy)-6-(chloromethyl)pyridine as building blocks for new antitubercular agents .
Agrochemicals
Insecticides and Herbicides
- The compound is also utilized in the development of agrochemicals, particularly insecticides. Its reactivity allows for modifications that enhance efficacy against pests while maintaining safety profiles for non-target organisms.
Synthesis Process
- The preparation methods for derivatives often involve multi-step synthetic pathways that include chlorination and alkylation processes, which can lead to effective insecticidal compounds .
Toxicological Assessments
- Toxicological studies have been conducted to assess the safety profile of compounds related to 2-(tert-butoxy)-6-(chloromethyl)pyridine. For example, bioassays evaluating carcinogenicity have shown that certain chloromethyl pyridines do not exhibit significant carcinogenic effects under controlled conditions .
Pharmacological Insights
- The pharmacodynamics and pharmacokinetics of related compounds are crucial for understanding their therapeutic potential. Investigations into how these compounds interact with biological systems can lead to the development of safer and more effective drugs.
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for heterocyclic compounds | Versatile reactivity; facilitates nucleophilic substitutions |
| Medicinal Chemistry | Precursor for biologically active molecules | Potential against drug-resistant M. tuberculosis |
| Agrochemicals | Development of insecticides | Effective modifications enhance pest control |
| Toxicology | Safety assessments including carcinogenicity studies | No significant carcinogenic effects observed |
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)-6-(chloromethyl)pyridine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism involves interactions with biological targets, which can include enzymes, receptors, or nucleic acids. The specific pathways and molecular targets depend on the structure of the final compound derived from 2-(tert-butoxy)-6-(chloromethyl)pyridine.
Comparison with Similar Compounds
The following analysis compares 2-(tert-butoxy)-6-(chloromethyl)pyridine with structurally related chloromethyl pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Stability and Handling
- Hydrolytic Stability : The tert-butoxy group is hydrolytically stable under neutral conditions but may cleave under strong acids, unlike hydrochlorides () or trifluoromethyl groups (), which are more inert.
- Toxicity: Chloromethyl pyridines generally require careful handling due to skin/eye irritation risks (). The tert-butoxy derivative’s toxicity profile remains unstudied but likely aligns with similar organochlorides.
Biological Activity
2-(Tert-butoxy)-6-(chloromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of 2-(Tert-butoxy)-6-(chloromethyl)pyridine is C11H14ClNO, with a molecular weight of 215.69 g/mol. The structure features a pyridine ring substituted with a tert-butoxy group and a chloromethyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 2-(Tert-butoxy)-6-(chloromethyl)pyridine exhibit various biological activities, including:
- Antimicrobial Activity : Many pyridine derivatives demonstrate antibacterial and antifungal properties.
- Anticancer Potential : Certain derivatives have shown cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes linked to disease processes.
The biological activity of 2-(Tert-butoxy)-6-(chloromethyl)pyridine can be attributed to its ability to interact with biological targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and other diseases .
- Cell Signaling Modulation : It may affect signaling pathways by binding to receptors or other proteins, altering cellular responses.
Anticancer Activity
A study investigating the cytotoxic effects of various pyridine derivatives found that compounds with similar structures to 2-(Tert-butoxy)-6-(chloromethyl)pyridine exhibited significant activity against human cancer cell lines. For instance, one derivative showed an IC50 value of approximately 92.4 µM against multiple cancer types, including colon and lung cancers .
Antimicrobial Effects
Another research highlighted the antimicrobial properties of pyridine derivatives, where compounds were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was found to be around 50 µM for E. coli and 75 µM for S. agalactiae .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| 2-(Tert-butoxy)-6-(chloromethyl)pyridine | Anticancer | Human colon adenocarcinoma (HT-29) | ~92.4 µM |
| Similar Pyridine Derivative | Antimicrobial | E. coli | 50 µM |
| Similar Pyridine Derivative | Antimicrobial | S. agalactiae | 75 µM |
Q & A
Q. What are the primary synthetic routes for 2-(tert-butoxy)-6-(chloromethyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Two common approaches are:
-
Route 1 : Introduce the tert-butoxy group via nucleophilic substitution on 2-hydroxy-6-(chloromethyl)pyridine using tert-butyl bromide and a base (e.g., K₂CO₃ in DMF at 80°C). Yields range from 60–75% after purification by column chromatography (ethyl acetate/hexane) .
-
Route 2 : Chlorinate a pre-synthesized tert-butoxypyridine derivative using SOCl₂ in dichloromethane (0°C to RT). This method achieves ~85% yield but requires careful moisture control .
-
Optimization : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the chloromethyl group.
Method Reagents Conditions Yield Reference Route 1 tert-butyl bromide, K₂CO₃ DMF, 80°C 60–75% Route 2 SOCl₂ DCM, 0°C → RT ~85%
Q. How can the purity and structure of 2-(tert-butoxy)-6-(chloromethyl)pyridine be validated?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.45 ppm (t-Bu, singlet) and δ 4.65 ppm (Cl-CH₂, singlet). ¹³C NMR confirms the tert-butoxy carbon at ~80 ppm .
- Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calculated for C₁₀H₁₅ClNO: 200.1; observed 200.2 .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
Advanced Research Questions
Q. How does the tert-butoxy group influence the reactivity of the chloromethyl group in cross-coupling reactions?
- Methodological Answer : The tert-butoxy group’s electron-donating nature stabilizes the pyridine ring via resonance, reducing electrophilicity at the chloromethyl site. However, in Suzuki-Miyaura couplings, the chloromethyl group reacts selectively with arylboronic acids in the presence of Pd(PPh₃)₄ (toluene, 100°C), achieving 70–80% yield. Steric hindrance from the tert-butyl group necessitates longer reaction times (24–48 hrs) .
Q. What strategies mitigate hydrolysis of the chloromethyl group during storage or reaction?
- Methodological Answer :
- Storage : Store under nitrogen at –20°C in desiccated amber vials.
- Reaction Conditions : Use anhydrous solvents (e.g., THF over molecular sieves) and avoid protic solvents. Pre-treatment with TMSCl (1 eq.) can temporarily protect the chloromethyl group .
- Kinetic Monitoring : Track hydrolysis via ¹H NMR (disappearance of δ 4.65 ppm peak) to optimize reaction timelines .
Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) at –78°C to deprotonate the pyridine ring adjacent to the tert-butoxy group, enabling selective introduction of electrophiles (e.g., DMF for formylation) .
- Controlled Chlorination : Sequential use of NCS (N-chlorosuccinimide) under UV light targets the 6-position, leveraging steric and electronic effects .
Data Contradictions and Resolution
Q. Why do reported yields for the tert-butoxy introduction vary across studies (60–85%)?
- Methodological Answer : Discrepancies arise from:
- Base Selection : Stronger bases (e.g., NaH vs. K₂CO₃) improve deprotonation but risk side reactions.
- Solvent Polarity : DMF enhances nucleophilicity but may degrade the chloromethyl group over time.
- Resolution : Design of Experiments (DoE) using fractional factorial models can isolate critical parameters (e.g., temperature, base strength) .
Functional Group Transformations
Q. Can the chloromethyl group be converted into other functional groups without disrupting the tert-butoxy moiety?
- Methodological Answer :
- Oxidation : Treat with KMnO₄ (aq. H₂SO₄, 0°C) to form a carboxylic acid (70% yield).
- Reduction : Use LiAlH₄ in THF to reduce to a methyl group (85% yield).
- Amination : React with benzylamine (Et₃N, DMF, 60°C) to produce a benzylaminomethyl derivative .
Applications in Medicinal Chemistry
Q. How is 2-(tert-butoxy)-6-(chloromethyl)pyridine utilized as a building block in drug discovery?
- Methodological Answer :
- Fragment Coupling : The chloromethyl group links to pharmacophores (e.g., via SNAr reactions) to create kinase inhibitors.
- Protease Inhibitors : The tert-butoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
